Computing free energies of interfaces in self-assembling systems
Physical Chemistry Chemical Physics Pub Date: 2009-02-03 DOI: 10.1039/B818111J
Abstract
Using molecular simulation of a coarse-grained model for a symmetric
![Graphical abstract: Computing free energies of interfaces in self-assembling systems](http://scimg.chem960.com/usr/1/B818111J.jpg)
Recommended Literature
- [1] Environmental fate of nanopesticides: durability, sorption and photodegradation of nanoformulated clothianidin†
- [2] Highly sensitive pH dependent acetone sensor based on ultrananocrystalline diamond materials at room temperature
- [3] Total synthesis of proposed elgonene C and its (4R,5R)-diastereomer†
- [4] Interactions between tripodal porphyrin hosts and single walled carbon nanotubes: an experimental and theoretical (DFT) account†
- [5] Petroleum and petroleum products
- [6] Entry to new N,O-ligands from oxygen-depleted calixarenes†
- [7] Water dispersible ligand-free rare earth fluoride nanoparticles: water transfer versus NaREF4-to-REF3 phase transformation†
- [8] Zn-BTC MOFs with active metal sites synthesized via a structure-directing approach for highly efficient carbon conversion†
- [9] A combined experimental and theoretical study of the thermal decomposition mechanism and kinetics of ammonium dinitramide (ADN)†
- [10] Quercetin increased bioavailability and decreased methylation of green tea polyphenolsin vitro and in vivo†
![Physical Chemistry Chemical Physics](https://scimg.chem960.com/usr/1/CP024006.jpg)
Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 101870-60-4